SIRT2 Inhibitory Potency Positioned Among Clinically Referenced SIRT2 Inhibitors
The target compound inhibits human recombinant SIRT2 with an IC50 of 8.9 µM, as measured by the Fluor de Lys fluorescence assay [1]. This places its potency squarely between AGK2 (IC50 3.5 µM) and AK-7 (IC50 15.5 µM), two of the most widely used tool compounds for SIRT2 functional studies [2]. The compound is approximately 2.5-fold less potent than AGK2 but 1.7-fold more potent than AK-7, and 5.2-fold more potent than the prototypical SIRT inhibitor Sirtinol (IC50 46 µM) [2].
| Evidence Dimension | SIRT2 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.9 µM (human recombinant SIRT2, Fluor de Lys assay, 37 °C, 2 hrs) |
| Comparator Or Baseline | AGK2: IC50 = 3.5 µM; AK-7: IC50 = 15.5 µM; EX-527: IC50 = 20 µM; Sirtinol: IC50 = 46 µM (all human SIRT2, comparable recombinant enzyme assays) |
| Quantified Difference | 2.5× less potent than AGK2; 1.7× more potent than AK-7; 5.2× more potent than Sirtinol |
| Conditions | Human recombinant SIRT2 expressed in E. coli; Fluor de Lys fluorescence assay; 37 °C; 2 hrs incubation [REFS-1, REFS-2] |
Why This Matters
For the researcher optimizing SIRT2 inhibition in cellular systems, this compound offers potency intermediate between AGK2 (high affinity but limited availability and high cost) and AK-7 (weaker, requiring higher working concentrations), providing a procurement option with a distinct potency tier not covered by other commercial tool compounds.
- [1] BindingDB. BDBM50346538 (CHEMBL1797725). IC50: 8.90E+3 nM. Inhibition of human recombinant SIRT2 expressed in E. coli, Fluor de Lys fluorescence assay, 37 °C, 2 hrs. View Source
- [2] Patent CN 201610938049.7 (Xi'an Jiao Tong University). SIRT2 protein inhibitors and their use in pharmacy. Reported IC50 values: AGK2 3.5 µM, AK-7 15.5 µM, EX-527 20 µM, Sirtinol 46 µM. View Source
